molecular formula C17H16ClF3N4O2 B2637339 3-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine CAS No. 2380176-00-9

3-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine

Cat. No.: B2637339
CAS No.: 2380176-00-9
M. Wt: 400.79
InChI Key: OYJWXLPUPHAZCG-UHFFFAOYSA-N
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Description

3-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a pyridazine ring substituted with a trifluoromethyl group and a piperazine ring bonded to a 5-chloro-2-methoxybenzoyl moiety. Pyridazine derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base and a suitable catalyst.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions using piperazine derivatives and appropriate leaving groups.

    Coupling with 5-Chloro-2-methoxybenzoyl Moiety: The final step involves the coupling of the piperazine derivative with 5-chloro-2-methoxybenzoyl chloride or a similar reagent under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific substituents on the pyridazine or piperazine rings.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, appropriate solvents, and catalysts.

    Coupling Reactions: Palladium catalysts, bases, and suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.

    Biology: It has been investigated for its potential as a biochemical probe to study specific biological pathways and interactions.

    Medicine: Pyridazine derivatives, including this compound, have shown promise as therapeutic agents for the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders.

    Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: It can bind to specific receptors on the cell surface or within the cell, modulating their activity and triggering downstream signaling pathways.

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes involved in key biological processes, leading to altered cellular functions.

    Modulation of Gene Expression: It can influence the expression of specific genes, thereby affecting protein synthesis and cellular behavior.

Comparison with Similar Compounds

3-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine can be compared with other similar compounds, such as:

    Pyridazine Derivatives: Compounds with similar pyridazine cores but different substituents, such as 3-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine.

    Piperazine Derivatives: Compounds with piperazine rings substituted with different functional groups, such as 1-(2-chlorobenzoyl)piperazine.

    Trifluoromethyl Substituted Compounds: Compounds with trifluoromethyl groups attached to different heterocyclic cores, such as 3-(trifluoromethyl)pyridine.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N4O2/c1-27-13-3-2-11(18)10-12(13)16(26)25-8-6-24(7-9-25)15-5-4-14(22-23-15)17(19,20)21/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJWXLPUPHAZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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